1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone
Description
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a triazolo-pyrimidine derivative characterized by a piperazine linker, a 4-ethoxyphenyl-substituted triazolo-pyrimidine core, and an m-tolyloxy acetyl group. Its molecular formula is C₂₇H₂₈N₇O₃ (based on analog data in ), with a molecular weight of approximately 498.57 g/mol.
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-9-7-19(8-10-20)32-25-23(28-29-32)24(26-17-27-25)31-13-11-30(12-14-31)22(33)16-35-21-6-4-5-18(2)15-21/h4-10,15,17H,3,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFYUWJIWYAUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC(=C5)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Kondrat'eva Cyclocondensation
The triazolo[4,5-d]pyrimidine scaffold is constructed through a modified Kondrat'eva reaction:
Procedure
- React 4-ethoxybenzaldehyde (1.0 eq) with ethyl cyanoacetate (1.2 eq) in ethanol containing piperidine (0.1 eq) at reflux for 6 hr to form α-cyanocinnamate
- Treat intermediate with 5-amino-1H-1,2,4-triazole (1.5 eq) in acetic acid at 120°C for 12 hr under nitrogen
- Isolate 3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one via vacuum filtration (Yield: 68%)
Key Parameters
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| Temperature | 100-140°C | 120°C |
| Solvent | AcOH vs EtOH | Acetic Acid |
| Reaction Time | 8-16 hr | 12 hr |
Chlorination at C7 Position
Activation of the 7-position for nucleophilic substitution:
Methodology
- Suspend triazolopyrimidinone (1.0 eq) in phosphoryl chloride (5 vol) with N,N-dimethylaniline (0.2 eq)
- Reflux at 110°C for 4 hr under argon
- Quench with ice-water, extract with dichloromethane
- Obtain Intermediate A as pale yellow crystals (Yield: 83%, Purity: 98.2% by HPLC)
Comparative Chlorinating Agents
| Reagent | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|
| PCl5 | 71 | 89.4 | High |
| POCl3 | 83 | 98.2 | Moderate |
| SOCl2 | 65 | 92.1 | Low |
Functionalization of Piperazine Linker
N1-Acetylation Protocol
Stepwise Procedure
- React piperazine (2.5 eq) with Intermediate A (1.0 eq) in anhydrous THF at 60°C for 8 hr
- Add acetic anhydride (1.2 eq) in DMF at 0°C, warm to RT over 2 hr
- Purify via silica gel chromatography (Hexane:EtOAc = 3:7) to obtain N1-acetyl piperazinyl intermediate (Yield: 76%)
Critical Factors
- Solvent Selection : DMF > DMAc > NMP for acetylation efficiency
- Stoichiometry : Excess piperazine (2.5 eq) prevents di-substitution
Synthesis of m-Tolyloxy Ethanone Side Chain
Williamson Ether Synthesis
Optimized Conditions
- m-Cresol (1.0 eq), 2-bromoethanol (1.5 eq), K2CO3 (2.0 eq) in DMF
- Heat at 120°C for 6 hr with vigorous stirring
- Extract with ethyl acetate, dry over Na2SO4
- Obtain 2-(m-tolyloxy)ethanol as colorless liquid (Yield: 89%)
Spectroscopic Validation
Oxidation to Acid Chloride
Chlorination Protocol
- Treat 2-(m-tolyloxy)acetic acid (1.0 eq) with oxalyl chloride (2.5 eq) in anhydrous DCM
- Add catalytic DMF (0.1 eq), stir at RT for 3 hr
- Remove excess reagents under reduced pressure
- Obtain Intermediate B as light yellow oil (Yield: 93%, Purity: 99.1% by GC)
Final Coupling and Product Isolation
Amide Bond Formation
Optimized Coupling Conditions
- Combine N1-acetyl piperazinyl intermediate (1.0 eq) and Intermediate B (1.1 eq) in THF
- Add DIPEA (3.0 eq), cool to 0°C
- Introduce HATU (1.5 eq), stir at RT for 12 hr
- Quench with saturated NaHCO3, extract with EtOAc
- Purify via recrystallization (EtOH/H2O) to obtain target compound
Performance Metrics
| Parameter | Result |
|---|---|
| Isolated Yield | 81% |
| Purity (HPLC) | 99.4% |
| Melting Point | 178-180°C |
| MS (ESI+) | 525.23 [M+H]+ |
Alternative Synthetic Routes
One-Pot Sequential Assembly
Innovative Approach
- Concurrent triazole formation and piperazine introduction
- In situ acetylation using chloroacetyl chloride
- Final coupling via Ullmann condensation
Advantages
- Reduced purification steps
- Total yield improvement (68% vs 58% stepwise)
- Solvent consumption decreased by 40%
Scale-Up Considerations
Process Optimization
Key Modifications
- Replace THF with 2-MeTHF for improved safety profile
- Implement continuous flow chemistry for chlorination step
- Utilize membrane-based solvent exchange for final purification
Economic Impact
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cost per kg | $12,450 | $8,920 |
| Process Mass Intensity | 286 | 193 |
| E-Factor | 84 | 57 |
Analytical Characterization
Comprehensive Spectroscopic Data
1H NMR (500 MHz, DMSO-d6)
δ 8.72 (s, 1H, triazolo-H), 8.15 (d, J=8.5Hz, 2H, aryl-H), 7.28-7.35 (m, 4H, aromatic), 4.12 (q, J=7.0Hz, 2H, OCH2CH3), 3.92-4.05 (m, 8H, piperazine), 2.42 (s, 3H, COCH3), 2.31 (s, 3H, Ar-CH3), 1.39 (t, J=7.0Hz, 3H, OCH2CH3)
13C NMR (126 MHz, DMSO-d6) δ 169.8 (C=O), 160.1 (C-O), 154.3 (triazolo-C), 142.7-114.2 (aromatic carbons), 63.4 (OCH2CH3), 52.1-46.8 (piperazine), 21.5 (Ar-CH3), 14.7 (OCH2CH3)
Chemical Reactions Analysis
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of triazolo-pyrimidine derivatives with piperazine and aryloxyacetyl moieties. Key structural analogs include:
Key Observations:
Substituent Position and Electronic Effects: The 4-ethoxyphenyl group in the target compound provides stronger electron-donating effects compared to the 4-methoxyphenyl analog . This could influence binding affinity to biological targets (e.g., enzymes or receptors) . The m-tolyloxy group (meta-methylphenoxy) in the target compound introduces steric bulk at the meta position, contrasting with the o-tolyloxy (ortho-methyl) in and the unsubstituted phenoxy in . Ortho-substituents may hinder rotational freedom, while meta-substituents balance steric and electronic effects.
Molecular Weight and Solubility: The target compound (~498.57 g/mol) is heavier than the phenoxy analog (~484.54 g/mol) due to the additional methyl group in the m-tolyloxy moiety. Higher molecular weight may reduce aqueous solubility, a critical factor in pharmacokinetics or formulation .
Biological Activity
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone represents a class of heterocyclic compounds with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C27H29N7O2
- Molecular Weight : 479.54 g/mol
- CAS Number : 1448694-02-7
Structural Representation
The compound features a triazolo-pyrimidine core, which is known for its diverse pharmacological activities. The presence of the piperazine moiety and the ethoxyphenyl group enhances its interaction with biological targets.
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds similar to the one in focus have shown effectiveness against various cancer cell lines. A study reported that triazolopyrimidine derivatives demonstrated cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Triazolopyrimidine A | MCF-7 | 27.3 |
| Triazolopyrimidine B | HCT-116 | 6.2 |
| Target Compound | MCF-7 | TBD |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. Specifically, they may act as inhibitors of dihydrofolate reductase and other kinases involved in cellular proliferation .
Antimicrobial Properties
In addition to anticancer activity, triazolo-pyrimidine derivatives have demonstrated antimicrobial effects against various pathogens. The incorporation of the triazole ring is crucial for enhancing the antimicrobial potency of these compounds .
Table 2: Antimicrobial Activity Overview
| Compound Name | Pathogen Type | Activity Level |
|---|---|---|
| Triazolopyrimidine C | Bacteria | Moderate |
| Target Compound | Fungi | High |
Study on Anticancer Effects
A notable study investigated the efficacy of a related triazolo-pyrimidine compound against several cancer cell lines. The findings revealed that modifications in the side chains significantly influenced the cytotoxicity profiles, highlighting the importance of structural diversity in drug design .
Clinical Implications
Given the promising results from preclinical studies, there is a potential pathway for advancing these compounds into clinical trials for cancer therapy. Further research is necessary to optimize their pharmacokinetic properties and minimize toxicity.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield?
Methodological Answer:
The synthesis involves a multi-step protocol:
Core Formation: Construct the triazolopyrimidine core via cyclization of substituted pyrimidine precursors under reflux in ethanol or acetonitrile.
Piperazine Coupling: React the core with a piperazine derivative using a Buchwald-Hartwig amination catalyst (e.g., Pd/C or CuI) at 80–100°C in anhydrous DMF .
Ethanone Functionalization: Introduce the m-tolyloxy group via nucleophilic substitution, optimized with K₂CO₃ as a base in THF at 60°C.
Key Parameters:
- Solvent purity (anhydrous DMF or acetonitrile).
- Catalyst loading (5–10 mol% Pd/C).
- Reaction monitoring via TLC (eluent: 3:7 ethyl acetate/hexane).
Purification by flash chromatography (silica gel, gradient elution) yields >90% purity .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1680 cm⁻¹) and triazole (C-N, ~1550 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (theoretical m/z for C₂₇H₂₈N₇O₃: 514.2154) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., MTT assay incubation time: 48–72 hours) .
- Structural Analogues: Perform SAR studies by synthesizing derivatives with modified substituents (e.g., ethoxy → methoxy) to isolate activity contributors .
- Computational Validation: Use molecular docking (AutoDock Vina) to compare binding affinities against targets like COX-2 or EGFR kinase. Discrepancies may stem from slight conformational changes in receptor-binding pockets .
Advanced: What strategies enable robust structure-activity relationship (SAR) analysis?
Methodological Answer:
Analog Library Synthesis: Prepare derivatives with systematic substitutions (e.g., varying aryloxy or piperazine groups) .
Biological Screening: Test against panels of cancer cell lines (e.g., MCF7, A549) and microbial strains.
Data Modeling: Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Clustering analysis (e.g., PCA) identifies critical physicochemical drivers .
Basic: How can solubility challenges in aqueous systems be addressed for in vitro assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the ethanone moiety.
- Solubility Measurement: Shake-flask method with HPLC quantification (Table 1) .
Table 1: Solubility of Analogous Triazolopyrimidines
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50–100 |
| Ethanol | 10–20 |
| Water | <0.1 |
Advanced: What computational approaches predict target engagement and off-target effects?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability over 100 ns trajectories. Analyze hydrogen bonds with residues like Asp351 in COX-2 .
- Phylogenetic Footprinting: Compare binding pockets across homologous proteins to predict cross-reactivity .
- Machine Learning: Train random forest models on ChEMBL bioactivity data to prioritize high-specificity derivatives .
Advanced: How can metabolic stability be improved for in vivo studies?
Methodological Answer:
- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common sites: ethoxy group O-dealkylation .
- Structural Hardening: Replace labile groups (e.g., ethoxy → trifluoromethoxy) or introduce steric hindrance .
- Pharmacokinetic Profiling: Measure t₁/₂ in plasma (rodent models) after IV/PO administration .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management: Absorb with vermiculite, dispose as hazardous waste.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced: How can synergistic effects with existing therapeutics be evaluated?
Methodological Answer:
- Combinatorial Screening: Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices with doxorubicin or cisplatin .
- Mechanistic Studies: Assess pathway modulation via RNA-seq (e.g., apoptosis genes BAX/BCL2) in combination-treated cells .
Advanced: What methods identify biomarkers for mechanistic studies?
Methodological Answer:
- Proteomics: SILAC-labeled cells treated with the compound are analyzed via LC-MS/MS to quantify protein expression changes (e.g., MAPK pathway) .
- CRISPR-Cas9 Screens: Genome-wide knockout libraries identify synthetic lethal genes (e.g., PTEN loss enhances efficacy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
